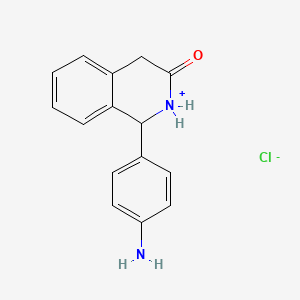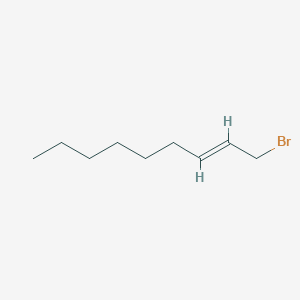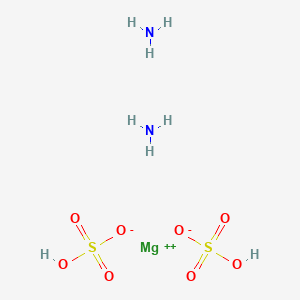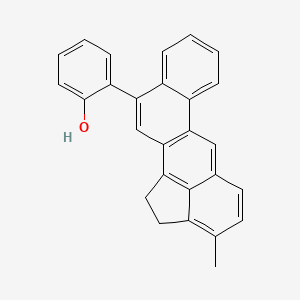
Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- is a chemical compound with the molecular formula C21H16O and a molecular weight of 284.3511 . This compound is known for its unique structure, which includes a phenol group attached to a complex polycyclic aromatic hydrocarbon framework. It is also referred to as 1,2-dihydro-3-methyl benz[j]aceanthrylen-11-ol .
Méthodes De Préparation
The synthesis of Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct formation of the polycyclic structure . Industrial production methods may vary, but they typically involve large-scale chemical reactors and stringent quality control measures to produce the compound in high purity .
Analyse Des Réactions Chimiques
Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group or other reduced forms. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Researchers investigate its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: The compound’s structure is studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the polycyclic aromatic framework can intercalate with DNA or interact with proteins. These interactions can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- can be compared with other similar compounds, such as:
1-Hydroxy-3-methylcholanthrene: Similar in structure but with different functional groups.
3-Methylcholanthren-1-ol: Another related compound with variations in the aromatic ring system.
15-Hydroxy-20-methylcholanthrene: A compound with additional hydroxyl groups and methyl substitutions.
These compounds share structural similarities but differ in their specific functional groups and chemical properties, highlighting the uniqueness of Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- .
Propriétés
Numéro CAS |
56803-43-1 |
|---|---|
Formule moléculaire |
C27H20O |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
2-(3-methyl-1,2-dihydrobenzo[j]aceanthrylen-11-yl)phenol |
InChI |
InChI=1S/C27H20O/c1-16-10-11-17-14-23-19-6-2-3-7-20(19)24(21-8-4-5-9-26(21)28)15-25(23)22-13-12-18(16)27(17)22/h2-11,14-15,28H,12-13H2,1H3 |
Clé InChI |
XYLWWURMPDIFDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCC3=C2C(=CC4=C3C=C(C5=CC=CC=C54)C6=CC=CC=C6O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-1-[10-(1-methylazepan-1-ium-1-yl)decyl]azepan-1-ium;bromide](/img/structure/B13764784.png)
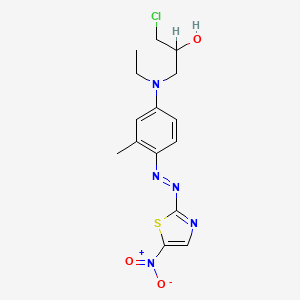
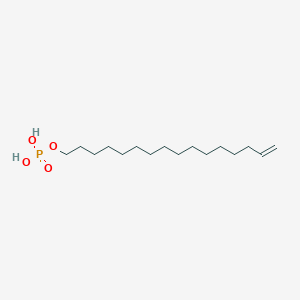
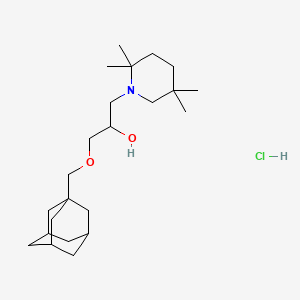

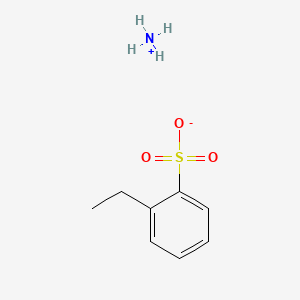
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-prop-2-enylcarbamate;chloride](/img/structure/B13764819.png)

![2-(3,5,7,8,9,12-Hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13764835.png)

![Benzothiazolium, 3-methyl-2-[2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-, bromide](/img/structure/B13764868.png)
